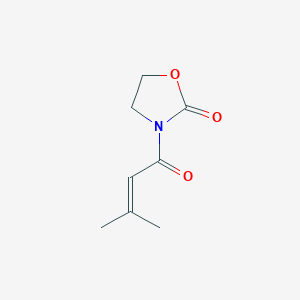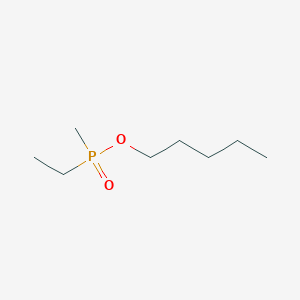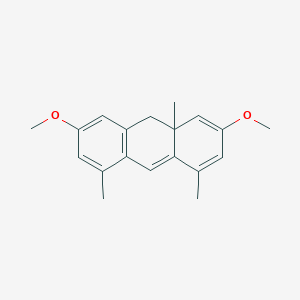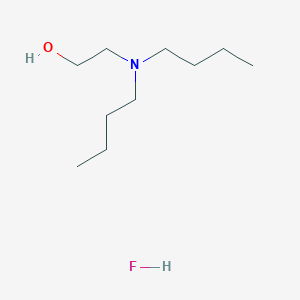
4-(Dihexadecylamino)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dihexadecylamino)benzonitrile is an organic compound characterized by the presence of a benzonitrile group substituted with a dihexadecylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dihexadecylamino)benzonitrile typically involves the reaction of benzonitrile with dihexadecylamine under specific conditions. One common method involves the use of a solvent such as toluene or dichloromethane, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product. The reaction may also require the use of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved efficiency. The use of green chemistry principles, such as the use of recyclable solvents and catalysts, can also be employed to minimize environmental impact.
化学反応の分析
Types of Reactions
4-(Dihexadecylamino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
4-(Dihexadecylamino)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed as a fluorescent probe for studying cell membranes due to its lipophilic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(Dihexadecylamino)benzonitrile involves its interaction with cellular membranes. The compound’s lipophilic nature allows it to insert into lipid bilayers, where it can affect membrane fluidity and function. This interaction can influence various cellular processes, including signal transduction and membrane transport.
類似化合物との比較
Similar Compounds
4-Aminobenzonitrile: An amino-substituted benzonitrile with applications in radioprotection and as a precursor in organic synthesis.
4-(Dimethylamino)benzonitrile: Known for its use in spectroscopic studies and as a model compound for studying charge-transfer processes.
Uniqueness
4-(Dihexadecylamino)benzonitrile is unique due to its long alkyl chains, which impart distinct lipophilic properties. This makes it particularly useful as a membrane probe and in applications requiring strong interactions with lipid bilayers.
特性
CAS番号 |
214599-78-7 |
|---|---|
分子式 |
C39H70N2 |
分子量 |
567.0 g/mol |
IUPAC名 |
4-(dihexadecylamino)benzonitrile |
InChI |
InChI=1S/C39H70N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-41(39-33-31-38(37-40)32-34-39)36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34H,3-30,35-36H2,1-2H3 |
InChIキー |
KCGZZAQRLLTJFQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C1=CC=C(C=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, N-[(butylamino)(phenylamino)methylene]-](/img/structure/B14249449.png)

![4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate](/img/structure/B14249457.png)


![4-[Dimethyl(phenyl)silyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14249478.png)


![3-[(2S)-2-methylbutoxy]phenol](/img/structure/B14249518.png)


![3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B14249535.png)
![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)
![11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B14249537.png)
